7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline
Overview
Description
“7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline” is a chemical compound with the CAS Number: 1126823-41-3 . It has a molecular weight of 191.25 .
Synthesis Analysis
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives has been a subject of research due to their pharmacological importance . The synthesis process can be cumbersome due to the use of harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts . Heterogeneous catalytic condensation of aniline with acetone has been employed for the synthesis .Molecular Structure Analysis
The molecular formula of “7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline” is C12H14FN . The InChI code is 1S/C12H14FN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,14H,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline” include a molecular weight of 191.25 .Scientific Research Applications
Antimicrobial and Antibacterial Properties
A significant application of fluoroquinolones, a class related to 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, is their use as antimicrobial agents. They are known for their broad and potent activities against gram-negative bacilli and cocci, showing promise in controlling experimentally induced systemic infections (Wolfson & Hooper, 1985). Additionally, novel antibacterial 8-chloroquinolones, related to this compound, have shown significant potency against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Antimycobacterial Activities
Fluoroquinolone derivatives, similar in structure to 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, have been researched for their antimycobacterial properties. Studies have shown their effectiveness against Mycobacterium tuberculosis, including multi-drug resistant strains, indicating their potential in treating tuberculosis (Senthilkumar et al., 2009).
Fluorescent Probes and Derivatization Reagents
Certain derivatives of 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline have been explored as fluorescent probes due to their high fluorescence quantum yields, large Stokes shifts, and thermal/photochemical stability. These properties make them suitable for polymer characterization and other demanding applications (van den Berg, Jager & Picken, 2006). Also, compounds like phanquinone, structurally related to 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, have been used as fluorescent pre-chromatographic derivatization reagents for liquid chromatographic analyses (Gatti et al., 2002).
Potential in Neuropharmacology
A derivative of isoquinoline, 7-Fluoro-1,3-diphenylisoquinoline-1-amine, has shown antidepressant-like action in rodent studies. Its mechanism appears to involve modulation of the glutamatergic/GABAergic systems, which are crucial in neuropharmacology (Pesarico et al., 2017).
Antitumor Activities
Quinoline derivatives have been evaluated for their antitumor activities. Studies on compounds like 7-fluoro-4-anilinoquinolines have shown significant antiproliferative activities against various cancer cell lines, suggesting their potential as antitumor agents (Liu et al., 2015).
properties
IUPAC Name |
7-fluoro-2,2,4-trimethyl-1H-quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBZTCUTBNTDOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC(=C2)F)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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